Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate: is a synthetic organic compound with the molecular formula C25H28BrNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo group at the 6-position.
Esterification: The carboxylic acid group at the 4-position of the quinoline is esterified with octanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the octyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.
Reduction: Reduction of the bromo group can lead to the formation of the corresponding hydrogenated derivative.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of 4-carboxylic acid derivatives.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential as an antimicrobial agent due to its quinoline core.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential as an anticancer agent, leveraging the bioactivity of the quinoline scaffold.
- Evaluated for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Utilized in the development of new materials with specific electronic or optical properties.
- Applied in the formulation of specialty chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of Octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is primarily based on its ability to interact with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Octyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate: Similar structure but with a methoxy group instead of a methyl group on the
Properties
CAS No. |
355421-14-6 |
---|---|
Molecular Formula |
C25H28BrNO2 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
octyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H28BrNO2/c1-3-4-5-6-7-8-15-29-25(28)22-17-24(19-11-9-18(2)10-12-19)27-23-14-13-20(26)16-21(22)23/h9-14,16-17H,3-8,15H2,1-2H3 |
InChI Key |
PYMDEFDWDAOZFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.